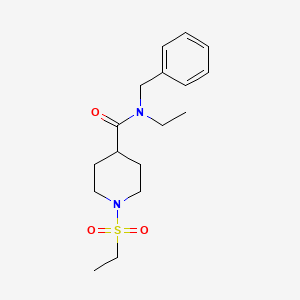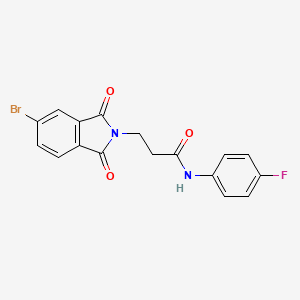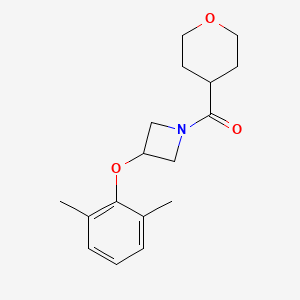![molecular formula C12H7Cl2N3 B5379316 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic ring system that contains a triazole and pyridine ring.
作用機序
The mechanism of action of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including kinases and proteases, which are involved in various cellular processes. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ionotropic receptors.
Biochemical and physiological effects:
Studies have shown that 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, this compound has been studied for its potential use as an antiviral agent.
実験室実験の利点と制限
One of the advantages of using 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its molecular targets, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of the compound's effects on various molecular targets to better understand its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.
合成法
The synthesis of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is typically achieved through a multistep process. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 4-amino-3-chloropyridine in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with sodium azide and triethylorthoformate to form the triazole ring. The final compound is obtained through a cyclization reaction using a strong acid catalyst. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has shown potential as a lead compound for the development of new drugs that target various diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-5-2-1-4-8(9)12-16-15-11-7-3-6-10(14)17(11)12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKYHALRYIAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![(3-fluoro-4-methoxyphenyl){1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}methanone](/img/structure/B5379257.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)


